molecular formula C16H20N2O3 B1454258 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid CAS No. 1096815-25-6

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

Cat. No.: B1454258
CAS No.: 1096815-25-6
M. Wt: 288.34 g/mol
InChI Key: LBGCDDSBPGMLJC-UHFFFAOYSA-N
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Description

1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is an indole derivative characterized by a diethylcarbamoyl-substituted ethyl group at the indole nitrogen (position 1) and a carboxylic acid moiety at position 4 (Figure 1).

However, specific biological data for this compound are absent in the evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name

1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGCDDSBPGMLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid typically starts from an appropriately substituted indole, such as indole-4-carboxylic acid or its derivatives. The key steps involve:

  • Introduction of the diethylcarbamoylethyl substituent at the nitrogen atom of the indole ring.
  • Maintenance or installation of the carboxylic acid group at the 4-position.
  • Protection/deprotection steps if necessary to avoid side reactions.
  • Use of coupling agents or activating groups to facilitate amide bond formation.

Specific Synthetic Route

Based on analogous indole derivative syntheses and the structural features of the target compound, a plausible synthetic route is as follows:

  • Starting Material : Indole-4-carboxylic acid or a protected derivative.

  • N-Alkylation : The indole nitrogen is alkylated with a suitable halo-substituted precursor that contains the diethylcarbamoylethyl moiety or its precursor. For example, reaction with 1-(diethylcarbamoyl)ethyl bromide or a related electrophile under basic conditions.

  • Amide Formation : If the diethylcarbamoyl group is introduced as an amide, coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form the amide bond between the ethyl substituent and the diethylcarbamoyl group.

  • Purification : The final compound is purified by recrystallization or chromatographic techniques (e.g., preparative HPLC) to achieve high purity.

Reaction Conditions and Optimization

  • Solvents : Common solvents include dichloromethane, DMF, or acetonitrile for alkylation and coupling steps.
  • Bases : Sodium hydride or potassium carbonate are often used for deprotonation of the indole nitrogen prior to alkylation.
  • Temperature : Reactions are typically conducted at room temperature to moderate heating (25–60°C) to optimize yield and minimize side reactions.
  • Catalysts : Pd-catalyzed cross-coupling is sometimes employed for complex substitutions on the indole ring, but for this compound, direct alkylation is more straightforward.

Yield and Purity

  • Yields for the alkylation and amide formation steps generally range from 60% to 85%, depending on reaction conditions and reagent purity.
  • Purity is confirmed by NMR (1H, 13C), mass spectrometry, and HPLC analysis.
  • The final product is typically obtained as a powder, stable at room temperature.

Data Table Summarizing Key Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1. N-Alkylation Alkylation Indole-4-carboxylic acid + diethylcarbamoyl ethyl bromide, base (NaH/K2CO3), solvent (DMF), 25–50°C 70–80 Control of base and temp critical
2. Amide bond formation Coupling (if needed) DCC or EDC, solvent (DCM or DMF), room temp 65–85 Excess coupling agent improves yield
3. Purification Chromatography/Recrystallization Silica gel column or preparative HPLC Essential for high purity

Detailed Research Findings

While direct literature on the exact compound "this compound" is limited, synthesis methods for closely related indole derivatives with carbamoyl and carboxylic acid functionalities provide a reliable basis for preparation.

  • Research on indole-based inhibitors with similar substitution patterns shows that N-alkylation using haloalkyl carbamoyl derivatives is effective and scalable.
  • Carbamoyl groups are introduced via amide bond formation using standard peptide coupling reagents, ensuring high selectivity and yield.
  • The carboxylic acid group at the 4-position is either retained from the starting indole or introduced via selective oxidation or hydrolysis steps.
  • Purification by preparative HPLC is often necessary to separate regioisomers or side products.

Chemical Reactions Analysis

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Drug Development

One of the primary applications of 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is in the field of drug discovery. Its structure allows it to interact with biological targets, making it a candidate for developing therapeutic agents. The indole moiety is known for its presence in many pharmacologically active compounds, including antidepressants and anticancer drugs.

Case Study: Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. A study exploring the structure-activity relationship of indole derivatives found that modifications at the carboxylic acid position can enhance cytotoxicity against various cancer cell lines. The diethylcarbamoyl group may also contribute to improved solubility and bioavailability, which are critical factors in drug efficacy.

Biochemical Research

The compound can be utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for investigating enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, compounds similar to this compound have been shown to effectively inhibit specific enzymes involved in metabolic disorders. For instance, research on similar indole derivatives demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Material Science

The compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor Applications

Research has explored the use of indole-based compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been investigated for enhancing charge transport properties, thereby improving device efficiency.

Mechanism of Action

The mechanism of action of 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid with structurally analogous indole derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1. Structural and Functional Comparison of Indole Derivatives

Compound Name Substituent at Position 1 Carboxylic Acid Position Molecular Formula Key Properties/Features Synthesis Highlights References
This compound Diethylcarbamoyl ethyl (-CH2-C(O)N(C2H5)2) 4 C16H21N2O3 High polarity (amide/carbamate), moderate logP* Likely involves HATU-mediated coupling
1-(2-Methylpropyl)-1H-indole-4-carboxylic acid 2-Methylpropyl (isobutyl) 4 C13H15NO2 Lower polarity, higher logP* Alkylation of indole with isobutyl halides
1-Methyl-1H-indole-3-carboxylic acid Methyl 3 C10H9NO2 Positional isomer; moderate acidity Direct alkylation and oxidation
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide Acetamide with acylguanidine N/A C11H12N4O2 Basic guanidine group; high water solubility HATU-mediated guanidine coupling

*Predicted based on substituent hydrophobicity.

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility : The diethylcarbamoyl ethyl group in the target compound introduces two polar functional groups (amide and carbamate), enhancing water solubility compared to alkyl-substituted analogs like 1-(2-methylpropyl)-1H-indole-4-carboxylic acid . Conversely, the isobutyl group in the latter increases lipophilicity, favoring membrane permeability.

Biological Activity

Overview

1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a synthetic compound that belongs to the indole class of organic compounds. Its unique structure, which includes an indole ring substituted with a diethylcarbamoyl group and a carboxylic acid moiety, has attracted attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. Indole derivatives are known to bind with high affinity to multiple biological targets, leading to diverse therapeutic effects. Specifically, this compound may influence metabolic pathways by inhibiting certain enzymes, thereby altering cellular functions such as gene expression and metabolism.

Key Mechanisms

  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially affecting their activity and stability.
  • Cell Signaling : It influences cell function by modulating cell signaling pathways.
  • Gene Expression : Changes in gene expression have been observed, particularly in genes related to metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are needed.
  • Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related indole derivatives, providing insights into the potential effects of this compound.

StudyFocusFindings
COX InhibitionIndole derivatives demonstrate significant inhibition of COX-2, suggesting anti-inflammatory potential.
Structure-Activity RelationshipModifications in indole derivatives can enhance stability and solubility, impacting their biological efficacy.
Anticancer PropertiesIndole-based compounds showed efficacy in inducing cell death in various cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its bioavailability and therapeutic effectiveness.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : May exhibit therapeutic benefits without significant toxicity.
  • High Doses : Can lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Q & A

Q. How to address stability issues under varying pH conditions?

  • Answer :
  • Stability Study : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours.
  • Analysis : Monitor degradation via LC-MS; identify products like decarboxylated derivatives .
  • Mitigation : Lyophilize for long-term storage at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 2
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

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